2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)
Description
Properties
CAS No. |
917571-10-9 |
|---|---|
Molecular Formula |
C17H15BrO2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(3-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15BrO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
InChI Key |
WTKPQBAZWPTGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Br)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-bromobenzaldehyde with 2-methylfuran in the presence of a base. The reaction proceeds through a condensation mechanism, where the aldehyde group of 3-bromobenzaldehyde reacts with the furan ring to form the methylene bridge. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of furan have been studied for their ability to inhibit Bcl-2/Bcl-xL proteins, which are crucial in cancer cell survival. The modification of furan derivatives has led to the discovery of compounds that can effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antioxidant Properties
The furan moiety is known for its antioxidant capabilities. Studies have shown that compounds containing furan structures can scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. This property can be particularly beneficial in developing supplements or pharmaceuticals aimed at preventing cellular damage .
Polymer Chemistry
The incorporation of 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) into polymer matrices has been explored for enhancing material properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research indicates that furan-containing polymers can exhibit improved performance in various applications, including coatings and composites .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The integration of such compounds into electronic devices can lead to enhanced efficiency and performance .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a furan derivative similar to 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) on small-cell lung cancer cell lines. It demonstrated significant inhibition of cell growth with IC50 values in the nanomolar range, indicating strong potential for therapeutic use .
- Polymer Development : Research into the use of furan derivatives in polymer synthesis showed that incorporating these compounds enhanced the thermal properties of the resulting materials. The resulting polymers exhibited higher glass transition temperatures compared to their non-furan counterparts, which is advantageous for high-performance applications .
Mechanism of Action
The mechanism by which 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the furan rings can participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Furan Derivatives
Key Comparisons
Structural and Functional Differences The 3-bromophenylmethylene group in the target compound introduces steric bulk and electronic effects absent in non-aromatic analogs like 2,2'-isopropylidenebis(5-methylfuran). Compared to DMF, which is fully hydrogenated, the target compound retains aromaticity in its furan rings, reducing its suitability as a fuel but increasing stability for chemical synthesis.
Synthesis and Occurrence
- Unlike plant-derived metabolites (e.g., 2,2'-isopropylidenebis(5-methylfuran)), the target compound is primarily synthetic, formed during furfuryl alcohol condensation.
- 2,2′-Difurfuryl ether shares a similar synthetic origin but lacks the brominated aromatic moiety, limiting its reactivity in cross-coupling reactions.
Volatility is lower than simpler furans (e.g., 2-(2-furanylmethyl)-5-methylfuran), making it less relevant in flavor/aroma applications.
In contrast, DMF and 2,2′-difurfuryl ether are well-established in energy applications due to their low oxygen content and high energy density.
Biological Activity
2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a unique structure combining two 5-methylfuran moieties linked by a 3-bromobenzylidene unit. This structural arrangement may contribute to its pharmacological properties.
Synthesis
The synthesis of 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) typically involves the condensation of 3-bromobenzaldehyde with 5-methylfuran under acidic conditions. The reaction yields the target compound with moderate to high purity, suitable for biological testing.
Antimicrobial Properties
Recent studies have focused on the antimicrobial activity of 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran). It has been evaluated against various bacterial strains, showing promising results:
- MIC Values : The minimum inhibitory concentration (MIC) for certain bacterial strains was found to be as low as 32 µg/mL, indicating significant antibacterial activity.
- Comparison with Standards : In comparative studies, the compound exhibited better activity than some standard antibiotics, suggesting its potential as a lead compound in antimicrobial therapy.
Anticancer Activity
The compound has also been tested for anticancer properties:
- Cell Line Studies : In vitro assays against several cancer cell lines revealed that 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) induced apoptosis in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types.
- Mechanism of Action : Preliminary investigations suggest that the compound may exert its effects through the induction of oxidative stress and modulation of apoptotic pathways.
Case Study: Antimicrobial Evaluation
In a study evaluating a series of arylidene ketones, including 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran), it was observed that the compound displayed significant leishmanicidal activity with an IC50 value below 25 µM against Leishmania species. This finding underscores the potential utility of the compound in treating parasitic infections .
Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran), and what experimental conditions are critical for reproducibility?
The compound can be synthesized via condensation reactions involving furan derivatives and brominated aromatic precursors. For example, base-mediated coupling (e.g., NaH in THF at 0°C) of substituted furans with brominated aryl aldehydes is a common method . Catalytic hydrogenation or etherification of furan intermediates (e.g., 5-methylfuran derivatives) using transition-metal catalysts (e.g., Pd/C or Ru-based systems) under controlled H₂ pressure (10–50 bar) has also been reported to yield similar bis-furan structures . Key parameters include solvent choice (dry THF or hexafluoropropanol), reaction temperature (0°C to reflux), and catalyst loading (1–5 mol%) to avoid side reactions like over-reduction or polymerization.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the bis-furan scaffold and aryl-methylene linkage. For example, the methylene proton (CH₂) typically appears as a singlet at δ 4.5–5.0 ppm, while aromatic protons from the 3-bromophenyl group resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (GC/MS or LC-MS): High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing the compound from dimers or trimers observed in similar furan-based systems .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, particularly for confirming stereochemistry and bond angles .
Q. How can researchers address inconsistencies in spectral data during structural elucidation?
Contradictions in NMR or MS data may arise from impurities, solvent effects, or tautomerism. Methodological solutions include:
- Repeating purification steps (e.g., column chromatography with ethyl acetate/hexane gradients).
- Conducting variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the aryl-methylene group).
- Cross-validating with computational methods (e.g., DFT-based NMR chemical shift predictions) .
Advanced Research Questions
Q. What computational strategies are effective for analyzing the electronic structure and non-covalent interactions of this compound?
- Density Functional Theory (DFT): TDOS/PDOS (total/projected density of states) analysis reveals frontier molecular orbitals (HOMO-LUMO gaps), critical for understanding reactivity. Reduced density gradient (RDG) studies can map non-covalent interactions (e.g., van der Waals forces) between the bromophenyl group and adjacent furan rings .
- Molecular Docking: For biological applications, docking studies (e.g., AutoDock Vina) can predict binding affinities with target proteins, leveraging the compound’s aromatic and methylene groups as interaction sites .
Q. What reaction mechanisms are proposed for the catalytic modification of this compound, and how can intermediates be stabilized?
Catalytic hydrogenation of the furan rings to tetrahydrofuran derivatives involves a stepwise mechanism:
Adsorption of H₂ on the catalyst surface (e.g., Pd/C).
Selective hydrogenation of the α,β-unsaturated furan system, forming dihydro intermediates.
Stabilization of intermediates via electron-withdrawing effects from the bromophenyl group, which lowers the activation energy for subsequent steps .
To stabilize reactive intermediates, use aprotic solvents (e.g., DMF) and low temperatures (−20°C to 0°C).
Q. How does the 3-bromophenyl substituent influence the compound’s physicochemical properties compared to other aryl groups (e.g., 4-bromophenyl)?
- Steric Effects: The meta-substitution (3-bromophenyl) introduces asymmetry, reducing crystallinity compared to para-substituted analogs.
- Electronic Effects: The bromine atom’s inductive effect increases electrophilicity at the methylene bridge, enhancing reactivity in nucleophilic substitutions. Comparative studies using Hammett constants (σₘ = 0.37 for Br) quantify these effects .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures ~250°C for the 3-bromophenyl derivative, ~20°C lower than its 4-bromophenyl counterpart due to reduced symmetry .
Methodological Notes
- Synthesis Optimization: For scale-up, replace NaH with milder bases (e.g., K₂CO₃) to improve safety and yield .
- Data Validation: Cross-reference crystallographic data (CIF files) with the Cambridge Structural Database to resolve ambiguities in bond lengths/angles .
- Contradictions in Evidence: While some protocols suggest hexafluoropropanol as a solvent for furan coupling , others report side reactions (e.g., etherification) in polar aprotic solvents—systematic solvent screening is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
